molecular formula C21H21N7OS B2915051 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide CAS No. 2034582-64-2

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2915051
CAS No.: 2034582-64-2
M. Wt: 419.51
InChI Key: VTQAGOQAFUVFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide (CAS: 2034582-64-2) is a heterocyclic compound with the molecular formula C₂₁H₂₁N₇OS and a molecular weight of 419.5 g/mol . The structure comprises a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position, linked via an azetidine ring to a 2-methylbenzothiazole-5-yl group through a carboxamide bond. The azetidine-3-carboxamide scaffold is notable for its conformational rigidity, which may enhance target binding specificity, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7OS/c1-12-6-13(2)28(26-12)20-8-19(22-11-23-20)27-9-15(10-27)21(29)25-16-4-5-18-17(7-16)24-14(3)30-18/h4-8,11,15H,9-10H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQAGOQAFUVFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)SC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups:

  • Pyrazole ring : Provides unique reactivity and biological activity.
  • Pyrimidine moiety : Known for its role in nucleic acid structure and function.
  • Azetidine ring : A four-membered cyclic amine that contributes to the compound's overall stability and reactivity.
  • Benzo[d]thiazole fragment : Imparts additional pharmacological properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has shown potent binding affinity to adenosine receptors:

  • Adenosine A2A receptor : Ki = 0.470 nM
  • Adenosine A1 receptor : Ki = 34 nM

These values suggest high specificity and potency, making it a candidate for further investigation in therapeutic contexts .

Cytotoxic Effects

Studies have evaluated the cytotoxic effects of similar pyrazole derivatives on cancer cell lines. For instance:

  • Compounds with similar structures have demonstrated IC50 values ranging from 0.25 µM to 9 µM against various cancer cell lines, indicating potential for use in cancer therapy .

Case Study 1: Anticancer Activity

In a recent study, derivatives of pyrazole were synthesized and tested against the A549 lung cancer cell line. The most effective compounds inhibited cell proliferation significantly, with IC50 values as low as 5.13 µM. Mechanistic studies revealed that these compounds induced apoptosis and cell cycle arrest .

Another study focused on the mechanism by which related compounds induce cytotoxicity. Flow cytometry analysis indicated that the compounds caused a significant arrest in the G0/G1 phase of the cell cycle, suggesting a targeted mechanism that could be exploited for therapeutic purposes .

Data Summary Table

Biological ActivityMeasurement/ValueReference
Ki (Adenosine A2A)0.470 nM
Ki (Adenosine A1)34 nM
IC50 (A549 Cell Line)5.13 µM
IC50 (HepG2 Cell Line)0.25 µM
Apoptosis InductionYes

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide C₂₁H₂₁N₇OS 419.5 Pyrimidine, 3,5-dimethylpyrazole, azetidine-3-carboxamide, 2-methylbenzothiazole
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) C₃₄H₂₈N₈O₄ 628.6 Pyrimidinone, coumarin, tetrahydrotetrazole, 1,5-dimethyl-3-oxopyrazole
1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) C₃₃H₂₇N₉O₃S 653.7 Thioxopyrimidine, coumarin, dihydrotetrazole, 1,5-dimethyl-3-oxopyrazole, phenyl

Key Observations :

Core Heterocycles: While the target compound features a pyrimidine-pyrazole-azetidine triad, 4i and 4j incorporate pyrimidinone/thioxopyrimidine and coumarin groups. The latter’s coumarin moiety may enhance fluorescence properties or π-π stacking interactions in biological targets .

Substituent Complexity: Compounds 4i and 4j include tetrahydrotetrazole rings, which are absent in the target compound.

Molecular Weight : The target compound (419.5 g/mol) is significantly smaller than 4i (628.6 g/mol) and 4j (653.7 g/mol), suggesting differences in solubility and membrane permeability.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name Solubility (Predicted) LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound Low (lipophilic) ~3.2 2 HBD, 7 HBA
4i Moderate ~4.5 3 HBD, 9 HBA
4j Low ~5.1 2 HBD, 10 HBA

Analysis :

  • The target compound’s lower molecular weight and fewer hydrogen-bond acceptors (HBA) may favor better bioavailability compared to 4i and 4j. However, its lipophilicity (LogP ~3.2) could limit aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.